2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one
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Overview
Description
2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one is a heterocyclic compound that features a thienoazepine core
Preparation Methods
The synthesis of 2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted thiophene, nitration and subsequent cyclization can yield the desired thienoazepine structure. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases.
Scientific Research Applications
2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one involves its interaction with specific molecular targets. For instance, if used as a pharmaceutical agent, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one can be compared with other similar compounds, such as:
3-Methyl-2-nitro-5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one: This compound has a furo instead of a thieno ring, which may alter its chemical reactivity and biological activity.
4,7,8,9-Tetrahydrothieno[2,3-d]azocine: This compound features a different ring fusion pattern, leading to distinct properties and applications
Properties
IUPAC Name |
2-methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-5-8(11(13)14)7-6(15-5)3-2-4-10-9(7)12/h2-4H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPNQHLGWPEEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)CCCNC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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